

Tridesmethylvenlafaxine as a minor metabolite of venlafaxine

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Compound of Interest

Compound Name: *Tridesmethylvenlafaxine*

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Tridesmethylvenlafaxine: A Minor Metabolite of Venlafaxine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tridesmethylvenlafaxine** as a minor metabolite of the antidepressant drug venlafaxine. It covers the metabolic pathway, enzymatic reactions, and relevant analytical methodologies.

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver.^{[1][2][3]} The primary metabolic pathway involves O-demethylation to form the major active metabolite, O-desmethylvenlafaxine (ODV).^{[3][4]} However, a series of demethylation reactions also lead to the formation of several minor metabolites, including **tridesmethylvenlafaxine**.

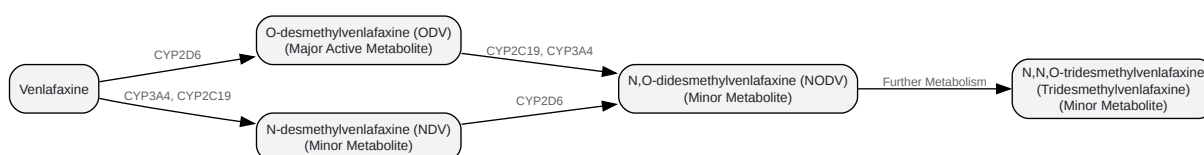
Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system.^{[3][5]} The formation of **tridesmethylvenlafaxine**, also known as N,N,O-**tridesmethylvenlafaxine**, is a result of sequential demethylation steps.

The major metabolic steps are:

- O-demethylation: Venlafaxine is metabolized by CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[3][4]
- N-demethylation: Venlafaxine can also be N-demethylated by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV), which is a minor metabolic pathway.[3][4]
- Further Demethylation: The metabolites ODV and NDV can be further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV).[4][6]
- Formation of **Tridesmethylvenlafaxine**: NODV can then be further metabolized to form N,N,O-tridesmethylvenlafaxine.[6]

The following diagram illustrates the metabolic pathway of venlafaxine, highlighting the formation of **tridesmethylvenlafaxine**.



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Metabolic pathway of venlafaxine.

Quantitative Data

Quantitative data on **tridesmethylvenlafaxine** is scarce due to its nature as a minor, downstream metabolite. The majority of venlafaxine is excreted as ODV and its conjugates. Approximately 27% of a venlafaxine dose is recovered in the urine as other minor inactive metabolites.[1][2]

Metabolite	Percentage of Excreted Dose in Urine	Reference
Unchanged Venlafaxine	5%	[1][2]
Unconjugated O-desmethylvenlafaxine (ODV)	29%	[1][2]
Conjugated O-desmethylvenlafaxine (ODV)	26%	[1][2]
Other Minor Inactive Metabolites	27%	[1][2]

Experimental Protocols

The analysis of venlafaxine and its metabolites, including minor ones like **tridesmethylvenlafaxine**, typically involves chromatographic methods coupled with mass spectrometry. Below is a generalized experimental protocol for the determination of venlafaxine and its metabolites in biological matrices.

Objective: To identify and quantify venlafaxine and its metabolites in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Sample Pre-treatment: To 1 mL of plasma, add an internal standard solution.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analytes with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

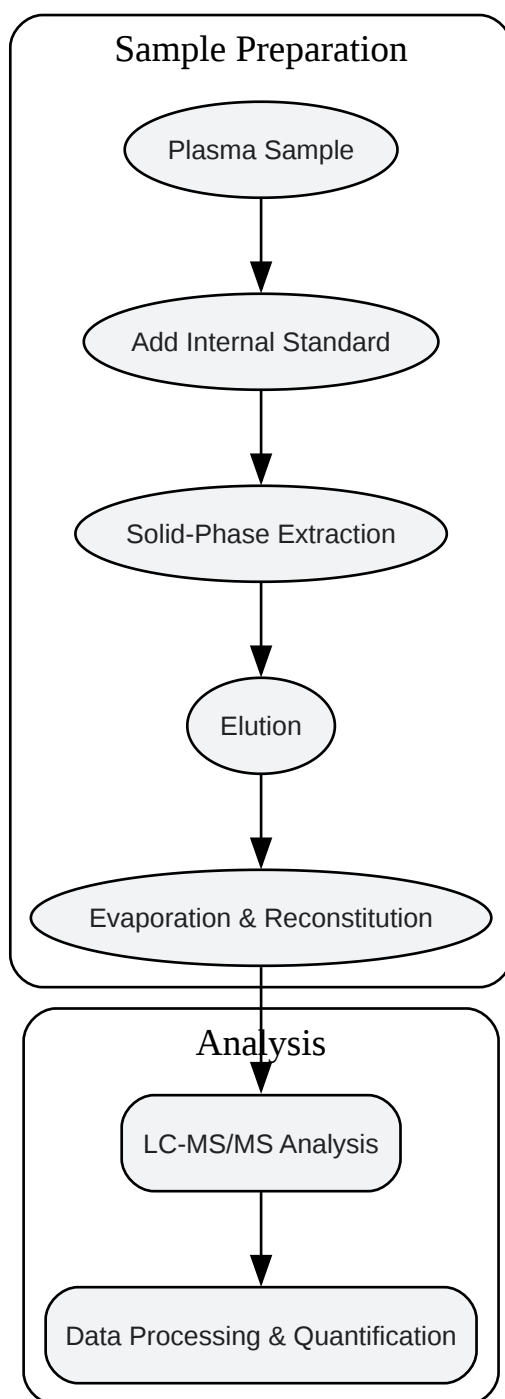
2. Chromatographic Conditions (LC-MS/MS)

- Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for venlafaxine and its metabolites.

3. Data Analysis

- Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.

The following diagram outlines a typical experimental workflow for the analysis of venlafaxine metabolites.



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Experimental workflow for metabolite analysis.

Conclusion

Tridesmethylvenlafaxine is a minor, downstream metabolite of venlafaxine formed through a series of demethylation reactions involving multiple CYP450 enzymes. While its clinical significance is likely minimal due to its low concentration, its identification is crucial for a complete understanding of venlafaxine's biotransformation. The analytical methods described provide a framework for the detection and quantification of such minor metabolites in complex biological matrices, which is essential for comprehensive drug metabolism studies in drug development and clinical research.

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